molecular formula C21H22N4O3 B11994238 5-(2-Ethoxyphenyl)-N'-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide CAS No. 303106-18-5

5-(2-Ethoxyphenyl)-N'-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11994238
CAS No.: 303106-18-5
M. Wt: 378.4 g/mol
InChI Key: OCLWCDDFPCVJCD-HYARGMPZSA-N
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Description

This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethoxyphenyl)-N’-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method includes the condensation of 2-ethoxybenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxyphenyl)-N’-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-(2-Ethoxyphenyl)-N’-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Ethoxyphenyl)-N’-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Ethoxyphenyl)-N’-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is unique due to its specific combination of functional groups and the presence of both ethoxy and methoxy substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

303106-18-5

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O3/c1-4-28-20-8-6-5-7-17(20)18-13-19(24-23-18)21(26)25-22-14(2)15-9-11-16(27-3)12-10-15/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-14+

InChI Key

OCLWCDDFPCVJCD-HYARGMPZSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)OC

Origin of Product

United States

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